Morpholine, 4-(3,4,4-trichloro-3-buten-1-ynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(3,4,4-trichloro-3-buten-1-ynyl)- is a chemical compound with a unique structure that combines a morpholine ring with a trichlorobutenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(3,4,4-trichloro-3-buten-1-ynyl)- typically involves the reaction of morpholine with trichlorobutenyl intermediates under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(3,4,4-trichloro-3-buten-1-ynyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trichlorobutenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Morpholine, 4-(3,4,4-trichloro-3-buten-1-ynyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Morpholine, 4-(3,4,4-trichloro-3-buten-1-ynyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trichlorobutenyl group can also participate in covalent bonding with nucleophilic sites in biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the trichlorobutenyl group.
4-(3,4,4-Trichloro-3-buten-1-ynyl)-morpholine: A closely related compound with similar structural features.
Uniqueness
Morpholine, 4-(3,4,4-trichloro-3-buten-1-ynyl)- is unique due to the presence of the trichlorobutenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other morpholine derivatives and contributes to its specific reactivity and applications.
Properties
CAS No. |
60014-60-0 |
---|---|
Molecular Formula |
C8H8Cl3NO |
Molecular Weight |
240.5 g/mol |
IUPAC Name |
4-(3,4,4-trichlorobut-3-en-1-ynyl)morpholine |
InChI |
InChI=1S/C8H8Cl3NO/c9-7(8(10)11)1-2-12-3-5-13-6-4-12/h3-6H2 |
InChI Key |
CTAYRLMQQGOXDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C#CC(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.